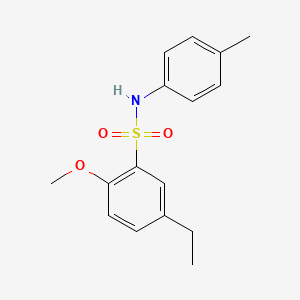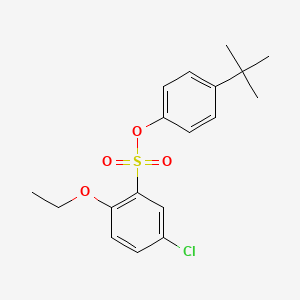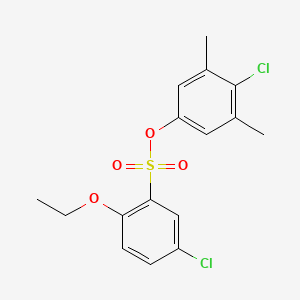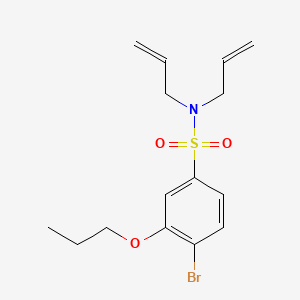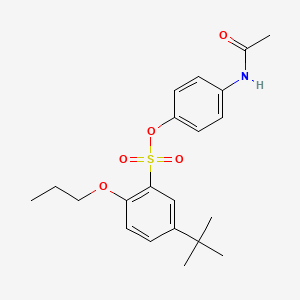
4-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate, commonly known as APBS or NPPB, is a sulfonate compound that has been widely used in scientific research for its unique properties. APBS is a potent inhibitor of chloride channels and has been used to study the physiological and biochemical effects of these channels in various systems.
Mecanismo De Acción
APBS inhibits chloride channels by binding to the extracellular domain of the channel pore. This binding causes a conformational change in the channel, leading to the inhibition of chloride ion transport. APBS has been shown to be a potent inhibitor of several types of chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) channel.
Biochemical and Physiological Effects
APBS has been shown to have a wide range of biochemical and physiological effects. Inhibition of chloride channels by APBS has been linked to changes in cell volume, intracellular pH, and membrane potential. APBS has also been shown to affect the release of neurotransmitters and the contraction of smooth muscle.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using APBS in lab experiments is its selectivity for chloride channels. APBS can selectively inhibit different types of chloride channels, allowing researchers to study their functions in specific systems. However, APBS has some limitations, including its potential toxicity and the need for high concentrations to achieve complete inhibition of chloride channels.
Direcciones Futuras
There are several future directions for the use of APBS in scientific research. One area of interest is the development of more potent and selective inhibitors of chloride channels. Another area of interest is the use of APBS to study the role of chloride channels in disease states, such as cystic fibrosis and epilepsy. Finally, the use of APBS in drug discovery and development is an area of active research, with the potential for the development of new therapeutics for a range of diseases.
Métodos De Síntesis
APBS can be synthesized by reacting 4-acetamidophenol with 5-tert-butyl-2-propoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields APBS as a white crystalline solid with a melting point of 170-172°C.
Aplicaciones Científicas De Investigación
APBS has been extensively used in scientific research for its ability to inhibit chloride channels. Chloride channels play a crucial role in various physiological processes, including muscle contraction, cell volume regulation, and neurotransmitter release. APBS can selectively inhibit different types of chloride channels, making it a valuable tool for studying their functions.
Propiedades
IUPAC Name |
(4-acetamidophenyl) 5-tert-butyl-2-propoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5S/c1-6-13-26-19-12-7-16(21(3,4)5)14-20(19)28(24,25)27-18-10-8-17(9-11-18)22-15(2)23/h7-12,14H,6,13H2,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSCTYPGXDHFCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

